molecular formula C9H11FN2O B8716157 2-Amino-3-(2-fluorophenyl)propanamide

2-Amino-3-(2-fluorophenyl)propanamide

Cat. No.: B8716157
M. Wt: 182.19 g/mol
InChI Key: OGZSTQYGLHHIOK-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorophenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by a 2-fluorophenyl group attached to the β-carbon of a propanamide backbone and an amino group at the α-position. The fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and modulates electronic properties, influencing binding affinity in biological systems .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-amino-3-(2-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

OGZSTQYGLHHIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)N)N)F

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-Amino-3-(4-hydroxyphenyl)propanamide (L-Tyrosinamide)

  • Structure : Features a 4-hydroxyphenyl group instead of 2-fluorophenyl.
  • Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to fluorinated analogs. This compound is a precursor in peptide synthesis and enzyme studies .
  • Applications : Used in biochemical research for studying tyrosine-related pathways .

(b) 3-chloro-N-(2-fluorobenzyl)propanamide

  • Structure : Contains a 2-fluorobenzyl group linked to a chlorinated propanamide.
  • Molecular weight: 215.65 g/mol; purity: ≥95% .
  • Applications : Investigated in lab-scale organic synthesis for agrochemical intermediates .

(c) N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluorofentanyl)

  • Structure : A fentanyl analog with a 2-fluorophenyl group and a piperidine moiety.
  • Properties : The fluorine atom enhances lipophilicity and opioid receptor binding. Regulated under controlled substance laws due to psychoactive effects .
  • Applications : Highlights the role of fluorination in modulating central nervous system activity .

Functional Group Modifications on the Propanamide Backbone

(a) 2-Amino-3-(1,2-thiazol-5-yl)propanamide

  • Structure : Replaces the fluorophenyl group with a thiazole ring.
  • Molecular weight: 171.2 g/mol; purity: ≥95% .
  • Applications : Discontinued research compound, possibly explored for antimicrobial activity .

(b) 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide

  • Structure : Extends the propanamide backbone to a pentanamide with a nitro-guanidine group.
  • Biological Activity : Reported activity values (e.g., 11, 6, 6 in unspecified assays) suggest enhanced potency compared to simpler propanamides, likely due to the nitro group’s electron-withdrawing effects .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes References
This compound* C₉H₁₁FN₂O ~182.2 (estimated) 2-fluorophenyl, amino N/A Hypothetical; inferred from analogs
L-Tyrosinamide C₉H₁₂N₂O₂ 180.2 4-hydroxyphenyl 95% Biochemical research
3-chloro-N-(2-fluorobenzyl)propanamide C₁₀H₁₀ClFNO 215.65 2-fluorobenzyl, chloro ≥95% Agrochemical intermediates
Ortho-fluorofentanyl C₂₃H₂₈FN₂O 380.5 2-fluorophenyl, piperidine N/A Controlled substance (opioid analog)

*Estimated properties based on structural analogs.

Research Findings and Implications

  • Fluorination Effects : Ortho-fluorination in aryl propanamides improves metabolic stability and binding specificity, as seen in fluorofentanyl derivatives . However, excessive fluorination may reduce solubility, as observed in 3-chloro-N-(2-fluorobenzyl)propanamide .
  • Biological Activity : Nitro and guanidine groups (e.g., in compounds) significantly enhance activity, suggesting that electron-deficient substituents optimize interaction with biological targets .

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